molecular formula C10H8F2O3 B3033949 4-(Difluoromethoxy)cinnamic acid CAS No. 127842-70-0

4-(Difluoromethoxy)cinnamic acid

Cat. No.: B3033949
CAS No.: 127842-70-0
M. Wt: 214.16 g/mol
InChI Key: OWLKYWTYLFJOGX-ZZXKWVIFSA-N
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Description

4-(Difluoromethoxy)cinnamic acid is a useful research compound. Its molecular formula is C10H8F2O3 and its molecular weight is 214.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Anticancer Properties

Cinnamic acid derivatives, including 4-(Difluoromethoxy)cinnamic acid, have been identified for their potential in antioxidant, anti-inflammatory, and cytotoxic properties. These compounds, synthesized via Knoevenagel condensation reactions, have demonstrated significant activity in various antioxidant assays. Additionally, some derivatives have shown inhibitory activity against soybean lipoxygenase, highlighting their potential as LOX inhibitors. Despite their low antitumor activity in certain cell lines, a few compounds have exhibited notable antitumor properties, emphasizing their potential in cancer research (Pontiki, Hadjipavlou-Litina, Litinas, & Geromichalos, 2014).

Application in Food and Cosmetic Industries

Cinnamic acid, due to its low toxicity and properties like antioxidant and antimicrobial activities, has found extensive use in the food and cosmetic industries. It serves as a raw material for preservatives and as an ingredient in skin protection agents. The development and characterization of 4-O-methylglucuronoxylan esters with cinnamic acid have demonstrated that these new cinnamoyl esters possess antioxidant activity, increasing with the degree of substitution (Skalková & Csomorová, 2016).

Epoxy Resins from Renewable Cinnamic Acid

An epoxy based on cinnamic acid (Cin-epoxy) and an anhydride curing agent based on dipentene were prepared, showcasing the potential of cinnamic acid in material science. The synthesis involved converting cinnamic acid to a diacid and subsequently to an epoxy resin, offering an environmentally friendly alternative for epoxy resin production. This study highlighted the reactivity, mechanical properties, and thermal stability of Cin-epoxy, underlining its viability in industrial applications (Xin, Zhang, Huang, & Zhang, 2014).

Safety and Hazards

The safety data sheet for 4-(Difluoromethoxy)cinnamic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

4-(Difluoromethoxy)cinnamic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as cinnamate 4-hydroxylase, which is involved in the phenylpropanoid pathway. This interaction leads to the conversion of cinnamic acid derivatives into more complex phenolic compounds. Additionally, this compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have shown that this compound can modulate the expression of genes involved in the inflammatory response, thereby reducing inflammation in certain cell types. It also affects cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activities. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in the modulation of various cellular pathways and processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions but may degrade under extreme conditions. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and enzyme activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and modulating metabolic pathways. At high doses, this compound can exhibit toxic effects, including liver damage and oxidative stress. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the phenylpropanoid pathway. It interacts with enzymes such as cinnamate 4-hydroxylase, which catalyzes the conversion of cinnamic acid to p-coumaric acid. This interaction is crucial for the biosynthesis of lignin and other phenolic compounds. Additionally, this compound can affect metabolic flux and metabolite levels by modulating enzyme activities .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, this compound can be transported into the endoplasmic reticulum, where it interacts with enzymes involved in phenylpropanoid metabolism .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is often localized to the endoplasmic reticulum, where it interacts with enzymes such as cinnamate 4-hydroxylase. This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments within the cell .

Properties

IUPAC Name

(E)-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O3/c11-10(12)15-8-4-1-7(2-5-8)3-6-9(13)14/h1-6,10H,(H,13,14)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLKYWTYLFJOGX-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.